3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 282525-01-3
VCID: VC6442038
InChI: InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
SMILES: C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.489

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid

CAS No.: 282525-01-3

Cat. No.: VC6442038

Molecular Formula: C26H25NO4

Molecular Weight: 415.489

* For research use only. Not for human or veterinary use.

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid - 282525-01-3

Specification

CAS No. 282525-01-3
Molecular Formula C26H25NO4
Molecular Weight 415.489
IUPAC Name 3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
Standard InChI Key VQUQFRAHYHSLAP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid . Alternative designations include:

  • 3-Benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

  • HLA52501

  • CAS 282525-01-3 .

These synonyms reflect its structural features: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl side chain (4-phenyl), and a β-amino acid backbone (Figure 1).

Molecular Formula and Weight

The molecular formula is C₂₆H₂₅NO₄, yielding a molecular weight of 415.48 g/mol . The Fmoc group (C₁₅H₁₁O₂) contributes 58.1% of the mass, while the phenylbutanoic acid moiety (C₁₁H₁₃NO₂) accounts for the remainder.

PropertyValue
Molecular FormulaC₂₆H₂₅NO₄
Molecular Weight415.48 g/mol
CAS Number282525-01-3
EC Number877-259-9

Structural Features

The compound’s structure comprises:

  • Fmoc Group: A UV-sensitive protecting group that prevents undesired reactions at the amino terminus during peptide synthesis .

  • Benzyl Side Chain: A hydrophobic 4-phenyl substituent that enhances lipid solubility and influences peptide folding .

  • β-Amino Acid Backbone: The amino group is attached to the β-carbon of the butanoic acid chain, distinguishing it from canonical α-amino acids .

X-ray crystallography and NMR studies confirm a planar fluorene ring system and a staggered conformation of the butanoic acid chain .

Synthesis and Purification

Solid-Phase Synthesis Using 2-CTC Resin

The synthesis of Fmoc-protected amino acids like this compound typically employs 2-chlorotrityl chloride (2-CTC) resin, a reversible carboxylic acid protector . The protocol involves:

  • Resin Loading: The carboxylic acid of the amino acid reacts with 2-CTC resin, forming an ester bond .

  • Fmoc Deprotection: Treatment with piperidine removes the Fmoc group, exposing the α-amino group.

  • Sulfonylation: The free amine is protected with o-nitrobenzenesulfonyl (o-NBS) chloride to facilitate alkylation .

  • Methylation (Optional): If N-methylation is required, dimethyl sulfate or methyl iodide is applied .

  • Cleavage: The product is released from the resin using 1% trifluoroacetic acid (TFA) .

This method achieves >90% purity and avoids racemization, critical for chiral integrity in therapeutic peptides .

Comparison with Solution-Phase Methods

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected β-amino acid, this compound enables the incorporation of non-proteinogenic residues into peptide chains. Its applications include:

  • Backbone Modification: The β-amino group alters peptide secondary structures, enhancing resistance to proteolytic degradation .

  • Hydrophobic Tagging: The benzyl side chain improves membrane permeability in cell-penetrating peptides .

Drug Development

Peptides containing this moiety show promise in:

  • Oncology: As carriers for cytotoxic agents in targeted therapies .

  • Neurology: Modulating amyloid-β aggregation in Alzheimer’s disease models .

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